2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol
Description
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZHIBRCDRYHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the reaction of 2-chlorobenzothiazole with piperazine in the presence of a base, followed by the addition of ethylene oxide to introduce the ethanol group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form using reducing agents like sodium borohydride.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazino]-1-ethanol typically involves the reaction of piperazine with benzothiazole derivatives. Various synthetic routes have been documented, focusing on optimizing yield and purity. For instance, one method involves the use of chloroacetyl chloride to acetylate 2-amino-4-methylbenzothiazole, followed by reaction with piperazine under controlled conditions to yield the target compound .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown efficacy in inhibiting cell proliferation and inducing apoptosis in human cancer cells .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Drug Development
Due to its unique chemical structure and biological activity, this compound is being explored as a lead compound for developing new therapeutic agents. Its derivatives are currently under investigation for treating conditions such as:
- Cancer : Targeting various cancer types through mechanisms that induce apoptosis and inhibit tumor growth.
- Infectious diseases : Developing new treatments for bacterial infections resistant to existing antibiotics.
Coordination Chemistry
In addition to its biological applications, this compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are being studied for their potential use in catalysis and material science applications .
Anticancer Studies
A study published in the Journal of Cancer Research reported the synthesis and evaluation of several benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited potent anticancer activity in vitro against various human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzothiazole moiety could enhance antimicrobial efficacy, suggesting pathways for optimizing drug design .
Data Tables
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues sharing its benzothiazole-piperazine core but differing in substituents, synthesis routes, and biological activities. Key structural modifications include variations in the piperazine ring substituents, ethanol group derivatization, and addition of functional groups.
Modifications to the Piperazine Ring
Table 1: Piperazine Substitution Effects
Key Observations :
- Sulfonyl groups (e.g., 4-chlorophenyl sulfonyl in ) introduce strong electron-withdrawing effects, which may enhance metabolic stability but require careful toxicity evaluation .
- Morpholine carboxamide derivatives () exhibit antiproliferative and anti-HIV activity, suggesting that polar substituents improve target engagement in viral or cancer pathways .
Ethanol Group Modifications
Table 2: Ethanol Derivative Comparisons
| Compound Name | Ethanol Modification | Synthesis Method | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | –OH (ethanol) | Not specified | Not specified | – |
| N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) | Acetamide with pyridine-2-carbonyl | Acetonitrile, K₂CO₃ | Anticancer activity | |
| 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-N′-[(4-methylphenyl)sulfonyl]acetohydrazide (8a) | Acetohydrazide with sulfonyl group | Reaction with arylsulfonyl chlorides | Antiproliferative | |
| 4-(1,3-Benzothiazol-2-yl)piperazinomethanone | Cyclopropanecarbonyl | Cyclopropane carbonyl substitution | Not specified |
Key Observations :
- Conversion of the ethanol group to an acetamide () or acetohydrazide () introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets like enzymes or DNA .
Additional Functional Groups and Complex Structures
Table 3: Complex Derivatives
Key Observations :
Biological Activity
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound is characterized by the presence of a benzothiazole moiety linked to a piperazine group, which is known for enhancing pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Mycobacterium tuberculosis : The compound has shown potential as an anti-tubercular agent by inhibiting the enzyme DprE1, crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death.
- Antimicrobial Properties : Benzothiazole derivatives are known to possess antibacterial properties by inhibiting enzymes such as DNA gyrase and peptide deformylase, which are vital for bacterial DNA replication and protein synthesis .
Biological Activities
The compound exhibits a range of biological activities, as summarized in the following table:
Research Findings and Case Studies
Numerous studies have evaluated the biological efficacy of this compound and its derivatives:
- Antitubercular Activity : A study highlighted that certain benzothiazole derivatives showed significant inhibitory effects on Mycobacterium tuberculosis, with IC50 values indicating potent activity against resistant strains.
- Anticancer Potential : Research conducted on benzothiazole derivatives indicated that compounds containing piperazine exhibited considerable cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to apoptosis induction through caspase activation .
- Neurotoxicity Assessment : In a study assessing anticonvulsant properties, several synthesized benzothiazole derivatives were evaluated for neurotoxicity. Results indicated that while they were effective in reducing seizure activity, they did not exhibit significant neurotoxic effects .
Q & A
Q. What are the optimal synthetic routes for 2-[4-(1,3-benzothiazol-2-yl)piperazino]-1-ethanol, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves coupling benzothiazole derivatives with piperazine intermediates under reflux conditions. To optimize yields, researchers should vary solvent systems (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and reaction times. Purification via column chromatography using silica gel (eluent: dichloromethane/methanol gradients) is recommended. Substituent effects on the benzothiazole ring can influence reactivity, as seen in analogous piperazine-based syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like hydroxyl and benzothiazole C=N bonds. For absolute configuration determination, single-crystal X-ray diffraction (as applied in related piperazine-ethanol derivatives) provides unambiguous structural validation .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for purity assessment. Karl Fischer titration quantifies residual water content, which should be ≤5.0% for stability . Purity ≥95% is typically required for in vitro assays.
Q. What are the primary biological targets or mechanisms of action associated with this compound?
Methodological Answer: Piperazine-ethanol derivatives often target central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors, due to their structural similarity to psychotropic agents. Preliminary in vitro binding assays (e.g., radioligand displacement studies) should be conducted to identify specific receptor affinities .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory data on this compound’s receptor selectivity across studies?
Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or cell lines. A tiered approach includes:
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer: Use molecular dynamics simulations to evaluate blood-brain barrier permeability and metabolic stability. Tools like SwissADME predict parameters such as logP (lipophilicity) and CYP450 enzyme interactions. Validate predictions with in vitro hepatocyte clearance assays .
Q. How should researchers approach structure-activity relationship (SAR) studies to enhance this compound’s efficacy?
Methodological Answer: Systematically modify the benzothiazole ring (e.g., electron-withdrawing substituents) and piperazine-ethanol linker (e.g., alkyl chain elongation). Test derivatives in parallel using high-throughput screening (HTS) for receptor binding and functional activity. QSAR models can prioritize synthetic targets .
Q. What experimental designs are optimal for evaluating the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via LC-MS. Protect samples from light and oxygen using amber vials with nitrogen headspace, as recommended in pharmacopeial guidelines .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be mitigated for this compound?
Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro metabolic data (e.g., microsomal clearance) to preclinical species. Validate with cassette dosing in rodents to assess bioavailability and tissue distribution .
Q. What strategies resolve discrepancies between theoretical binding affinities and experimental results?
Methodological Answer: Reconcile computational predictions (e.g., AutoDock Vina scores) with experimental data by refining force field parameters or incorporating solvation effects. Cross-validate with mutagenesis studies to identify critical receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
